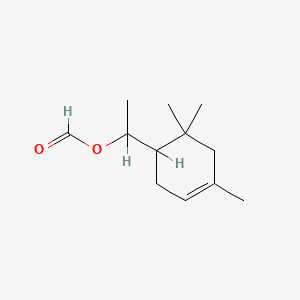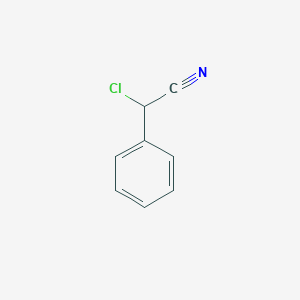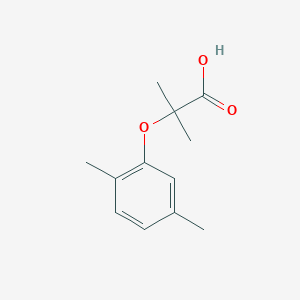
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate is an organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method includes the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Analyse Chemischer Reaktionen
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, Grignard reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different alcohols or ketones, while substitution reactions can lead to the formation of various esters and ethers .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex molecules In biology, it can be used to study the effects of various chemical reactions on biological systemsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be compared with similar compounds such as alpha-Terpineol and 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate. These compounds share similar structural features but differ in their chemical properties and applications. For instance, alpha-Terpineol is known for its pleasant odor and is widely used in the fragrance industry, while 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate is used in the synthesis of various organic compounds .
Eigenschaften
CAS-Nummer |
63649-51-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl formate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(10(2)14-8-13)12(3,4)7-9/h5,8,10-11H,6-7H2,1-4H3 |
InChI-Schlüssel |
LYXVXHDZNUEEGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C(C1)(C)C)C(C)OC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














